5-chloro-2-(pentanoylamino)benzoic acid
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Overview
Description
5-chloro-2-(pentanoylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5-position and a pentanoylamino group at the 2-position of the benzoic acid core
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-chloro-2-(pentanoylamino)benzoic acid is the 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the metabolism of certain compounds, particularly in the process of ligating CoA to the carboxyl group of the acid .
Mode of Action
It is known that it interacts with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the metabolic processes that the enzyme is involved in .
Biochemical Pathways
Given its target, it is likely that it affects the metabolic pathways involving the 4-chlorobenzoyl coa ligase . The downstream effects of this interaction could include changes in the metabolism of certain compounds .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it could be well-absorbed and distributed in the body.
Result of Action
Given its interaction with the 4-chlorobenzoyl coa ligase, it is likely that it affects the metabolism of certain compounds at the molecular level . At the cellular level, this could lead to changes in the energy production and other metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(pentanoylamino)benzoic acid typically involves the acylation of 5-chloro-2-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-2-(pentanoylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-aminobenzoic acid: Similar structure but lacks the pentanoylamino group.
2-(pentanoylamino)benzoic acid: Similar structure but lacks the chloro group.
5-chloro-2-(acetylamino)benzoic acid: Similar structure but has an acetyl group instead of a pentanoyl group.
Uniqueness
5-chloro-2-(pentanoylamino)benzoic acid is unique due to the presence of both the chloro and pentanoylamino groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-(pentanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZQFXGXZTYGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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